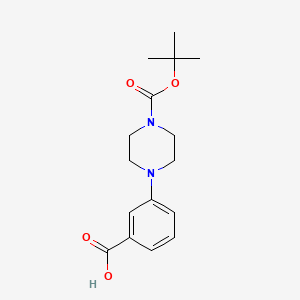

3-(4-Boc-1-piperazinyl)benzoic Acid

Übersicht

Beschreibung

3-(4-Boc-1-piperazinyl)benzoic Acid is an organic compound with the molecular formula C16H22N2O4. It is a derivative of benzoic acid and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-1-piperazinyl)benzoic Acid typically involves the following steps:

Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected piperazine.

Coupling with Benzoic Acid: The protected piperazine is then coupled with 3-bromobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Boc-1-piperazinyl)benzoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

Coupling: DCC and DMAP are frequently used as coupling reagents for forming amide bonds.

Major Products

Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.

Amide and Ester Derivatives: Coupling with various nucleophiles results in the formation of amides and esters.

Wissenschaftliche Forschungsanwendungen

3-(4-Boc-1-piperazinyl)benzoic Acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-(4-Boc-1-piperazinyl)benzoic Acid depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of piperazine.

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)methylbenzoic acid: Features a methyl group linking the piperazine and benzoic acid.

Uniqueness

3-(4-Boc-1-piperazinyl)benzoic Acid is unique due to its specific combination of a benzoic acid moiety with a tert-butoxycarbonyl-protected piperazine. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Biologische Aktivität

3-(4-Boc-1-piperazinyl)benzoic acid, a derivative of benzoic acid, has gained attention in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety, which is known for its diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3. The structure includes a benzoic acid core substituted with a Boc-protected piperazine group. This structural configuration is essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 193818-13-2 |

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with piperazine under Boc protection conditions. The Boc (tert-butyloxycarbonyl) group serves to protect the amine during the synthesis process, allowing for selective functionalization.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines . The mechanism often involves interaction with specific receptors or enzymes related to tumor growth.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of benzoic acid derivatives have been well documented. A study demonstrated that certain piperazine-containing compounds displayed potent activity against various bacterial strains and fungi . The proposed mechanism includes disruption of microbial cell membranes and inhibition of key metabolic pathways.

Case Studies

-

Antitumor Efficacy :

A study evaluated the antitumor effects of synthesized piperazine derivatives, including those related to this compound. Results showed that these compounds inhibited the growth of human cancer cell lines significantly compared to controls . -

Antimicrobial Testing :

In another investigation, a series of benzoic acid derivatives were tested against clinical isolates of bacteria and fungi. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Binding : The piperazine ring can interact with neurotransmitter receptors or other protein targets, modulating their activity.

- Enzyme Inhibition : The carboxylic acid group may participate in hydrogen bonding with enzyme active sites, inhibiting their function.

Eigenschaften

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQKZVZRDLXPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660868 | |

| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193818-13-2 | |

| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.